molecular formula C20H21ClN4O4 B1683800 KRN-633 CAS No. 286370-15-8

KRN-633

カタログ番号 B1683800
CAS番号: 286370-15-8
分子量: 416.9 g/mol
InChIキー: VPBYZLCHOKSGRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VEGF receptor tyrosine kinase inhibitor III is a type of drug that targets the Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs are a family of receptor protein tyrosine kinases that play a crucial role in the regulation of tumor-induced angiogenesis . These inhibitors have been widely used in the treatment of various tumors . They consist of different molecular structures and characteristics, which enable them to inhibit the interaction of VEGF/VEGFR, inhibit the activity of VEGFR tyrosine kinase (TK), or inhibit VEGFR downstream signaling .


Molecular Structure Analysis

VEGFRs share a similar molecular structure characterized by seven immunoglobulin (Ig)-like domains, a short transmembrane domain, and an intracellular region containing a tyrosine kinase domain, split by the insertion of a non-catalytic sequence . A distinct feature of VEGFR3 is the presence of a disulfide bridge within the fifth Ig-like loop that keeps the proteolytically cleaved N-terminal part anchored with the C-terminal region of the molecule .

科学的研究の応用

がん治療:腫瘍血管新生阻害

KRN-633は、VEGFR-2チロシンキナーゼの選択的阻害剤として、腫瘍血管新生と増殖の抑制に重要な役割を果たします。これは、固形腫瘍における新しい血管形成に不可欠なVEGFR-2のチロシンリン酸化を阻害します。 血管新生を阻害することで、this compoundは腫瘍の拡大と転移を抑制することができ、がん治療のための有望な治療薬となっています .

眼疾患:異常血管形成の予防

眼科では、this compoundは網膜血管のパターニングに対する効果について研究されています。異常な血管の成長は、糖尿病性網膜症や加齢黄斑変性などの疾患につながる可能性があります。 This compoundのVEGFR-2阻害は、これらの異常な成長を予防または軽減する可能性があり、眼疾患の治療と管理に貢献する可能性があります .

循環器研究:内皮機能への影響

This compoundの内皮細胞増殖と管形成を阻害する能力は、循環器研究にとって重要な意味を持っています。 内皮機能障害は、さまざまな循環器疾患の特徴であり、this compoundはこれらの病態におけるVEGFR-2の役割を研究し、新しい治療戦略を開発するために使用できる可能性があります .

抗炎症作用:血管透過性低下

この化合物は、血管透過性を低下させる効果があることから、抗炎症作用が期待されます。 This compoundは、内皮細胞の反応を制御することにより、炎症が血管透過性の上昇とそれに続く組織損傷につながる状態の管理に役立つ可能性があります .

腫瘍増殖研究:生体内異種移植モデル

This compoundは、腫瘍増殖に対する効果を研究するために、生体内腫瘍異種移植モデルで使用されてきました。 この化合物は、in vitroで癌細胞株の増殖を阻害しませんが、in vivoで腫瘍増殖を著しく阻害するため、がん研究にとって貴重なツールとなっています .

創薬:選択性プロファイリング

This compoundは、VEGFR-1、-2、-3に対して高い選択性を示すため、創薬において重要な化合物となっています。 その選択性プロファイリングは、標的療法の設計に役立ち、オフターゲット効果を最小限に抑え、患者転帰を改善することができます .

生殖機能:胚発生への影響

妊娠中期のマウスモデルを用いた研究では、this compoundが新生仔の血管成長に影響を与える可能性が示されています。 これは、この化合物が胚発生に与える影響とその生殖機能への潜在的な影響を理解することの重要性を強調しています .

薬物動態と毒性:安全性と有効性

This compoundの薬物動態、例えば血清濃度とその抗腫瘍活性との関係は、この化合物の安全性と有効性を判断するために不可欠です。 研究によると、this compoundは動物モデルで良好な忍容性を示しており、治療薬としての可能性にとって不可欠です .

作用機序

KRN-633, also known as “1-(2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-propylurea” or “VEGF receptor tyrosine kinase inhibitor III”, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has been studied for its potential in treating various types of cancer .

Target of Action

The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3 . These receptors play a central role in angiogenesis, a process necessary for solid tumors to expand and metastasize .

Mode of Action

This compound inhibits the tyrosine phosphorylation of VEGFR-2 in human umbilical vein endothelial cells . It also blocks the activation of mitogen-activated protein kinases by VEGF, along with human umbilical vein endothelial cell proliferation and tube formation .

Biochemical Pathways

This compound affects the VEGF signaling pathway in endothelial cells by inhibiting the catalytic activity of VEGFR-2 tyrosine kinase . This results in the suppression of tumor angiogenesis and growth .

Pharmacokinetics

This compound is administered orally and is absorbed with a Tmax of approximately 4 to 5 hours . The trough serum concentration of this compound has a more significant effect than the maximum serum concentration on antitumor activity .

Result of Action

This compound inhibits tumor growth in several in vivo tumor xenograft models with diverse tissue origins, including lung, colon, and prostate, in athymic mice and rats . It also causes the regression of some well-established tumors and those that had regrown after the cessation of treatment . Histologic analysis of tumor xenografts treated with this compound revealed a reduction in the number of endothelial cells in non-necrotic areas and a decrease in vascular permeability .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s antitumor effects are secondary to its antiangiogenic action based on the inhibition of VEGFRs . This compound is suitable for the treatment of a wide range of solid tumors .

将来の方向性

Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This suggests a promising future direction for the development of VEGF receptor tyrosine kinase inhibitor III and similar drugs.

特性

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429551
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286370-15-8
Record name KRN-633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286370-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KRN-633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-aniline (5.13 g) was dissolved in chloroform (100 ml) and triethylamine (50 ml), and a solution of triphosgene (4.59 g) in chloroform (3 ml) was then added to the solution. The mixture was stirred for 30 min. Next, n-propylamine (2.74 g) was added to the reaction solution, and the mixture was stirred for additional 2 hr. A saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with chloroform/methanol (50/1) to give 4.14 g (yield 64%) of the title compound.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 4
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 5
Reactant of Route 5
VEGF receptor tyrosine kinase inhibitor III
Reactant of Route 6
Reactant of Route 6
VEGF receptor tyrosine kinase inhibitor III

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。